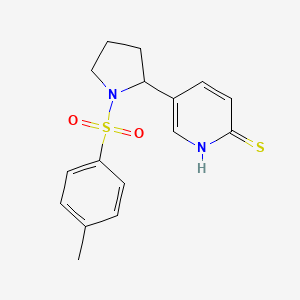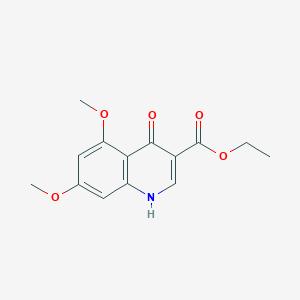
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at positions 5 and 7, an oxo group at position 4, and an ethyl ester group at position 3 of the quinoline ring. Its molecular formula is C14H15NO5, and it has a molecular weight of 277.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. This reaction is carried out at 120°C for one hour, followed by further reaction in diphenyl ether at 280°C for another hour . Another method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl or carboxyl groups, while reduction can produce hydroxylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has similar structural features but includes chloro and fluoro substituents, which can alter its chemical and biological properties.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: These derivatives are known for their analgesic properties and are being explored for their potential as pain-relief agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H15NO5 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



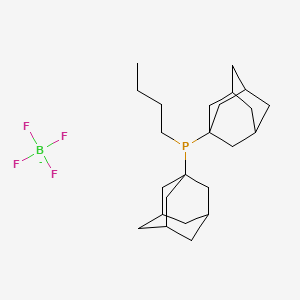
![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)




![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)
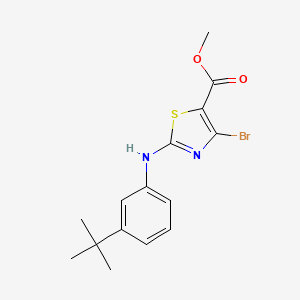
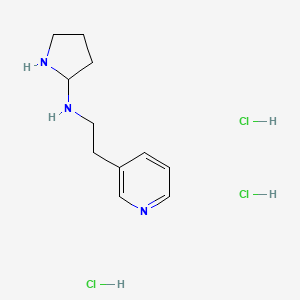

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)
